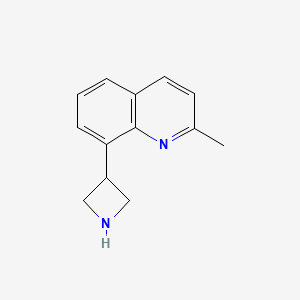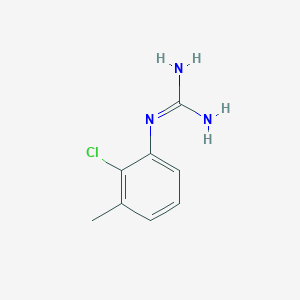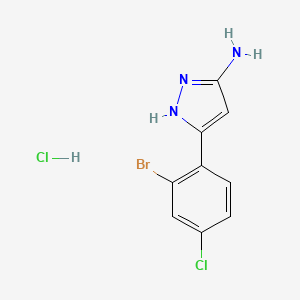
8-(3-Azetidinyl)-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Azetidinyl)-2-methylquinoline is a heterocyclic compound that features a quinoline core substituted with an azetidinyl group at the 8-position and a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Azetidinyl)-2-methylquinoline typically involves the following steps:
-
Formation of the Azetidinyl Intermediate: : The azetidinyl group can be introduced through the reaction of a suitable azetidinone precursor with appropriate reagents. For example, N-Boc-3-azetidinone can be used as a starting material, which undergoes a Horner-Wadsworth-Emmons reaction followed by rhodium(I)-catalyzed conjugate addition of arylboronic acids .
-
Quinoline Core Construction: : The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
-
Coupling of Azetidinyl and Quinoline Units: : The final step involves coupling the azetidinyl intermediate with the quinoline core. This can be achieved through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness .
化学反应分析
Types of Reactions
8-(3-Azetidinyl)-2-methylquinoline undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups .
-
Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the quinoline or azetidinyl rings .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .
科学研究应用
8-(3-Azetidinyl)-2-methylquinoline has several scientific research applications:
-
Medicinal Chemistry: : The compound is investigated for its potential as a neuroprotective agent, showing activity against acetylcholinesterase and butyrylcholinesterase, which are targets for Alzheimer’s disease treatment .
-
Biology: : It is used in studies related to neurodegenerative diseases, such as Parkinson’s and Alzheimer’s, due to its ability to reduce oxidative stress and caspase activity .
-
Materials Science: : The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or photophysical properties .
-
Industry: : It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 8-(3-Azetidinyl)-2-methylquinoline involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine, which is crucial for neurotransmission.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and inhibiting caspase activity, which are involved in neuronal cell death.
相似化合物的比较
Similar Compounds
3-Azetidinyl acetate: Another azetidinyl derivative with different functional groups and applications.
1,8-Naphthalimide Derivatives: Compounds with a similar quinoline core but different substituents, used in organic light-emitting diodes (OLEDs).
Uniqueness
8-(3-Azetidinyl)-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of azetidinyl and quinoline moieties makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
8-(azetidin-3-yl)-2-methylquinoline |
InChI |
InChI=1S/C13H14N2/c1-9-5-6-10-3-2-4-12(13(10)15-9)11-7-14-8-11/h2-6,11,14H,7-8H2,1H3 |
InChI 键 |
QNOIJTVVUBQYBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2C3CNC3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)







![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)

![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)


